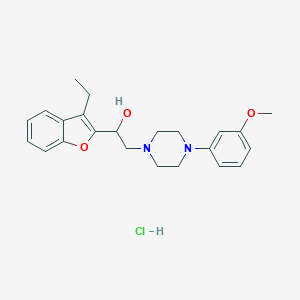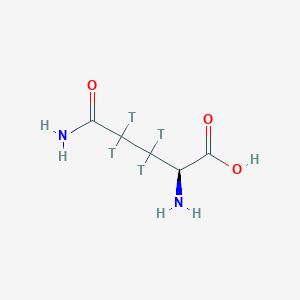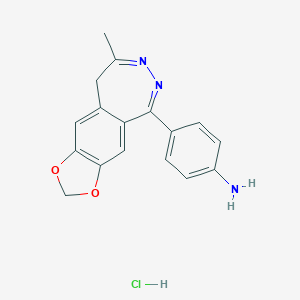
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride, also known as SKF-81297, is a synthetic compound that acts as a selective agonist of the dopamine D1 receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological conditions.
Mecanismo De Acción
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride acts as a selective agonist of the dopamine D1 receptor. The D1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a critical role in regulating cognitive function, reward, and motivation. Activation of the D1 receptor by alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride results in an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways that mediate the effects of dopamine on neuronal function.
Biochemical and Physiological Effects
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride has been shown to enhance cognitive function, improve working memory, and reduce impulsivity in animal models. It has also been shown to increase locomotor activity and induce stereotypic behaviors in rodents. In addition, it has been used to investigate the role of the D1 receptor in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride in lab experiments is its selectivity for the D1 receptor, which allows for the investigation of specific physiological and pathological conditions mediated by this receptor. Another advantage is its well-established pharmacological profile, which allows for the comparison of results across different studies. However, one limitation of using alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride is its relatively low potency compared to other D1 receptor agonists, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride. One area of interest is the investigation of the role of the D1 receptor in neuropsychiatric disorders, such as depression, anxiety, and bipolar disorder. Another area of interest is the development of more potent and selective D1 receptor agonists for use in preclinical and clinical studies. Finally, the use of alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride involves a series of chemical reactions starting from commercially available starting materials. The first step is the condensation of 2-aminobenzyl alcohol with 3-ethyl-2-benzofuranone to form the benzofuranone derivative. The benzofuranone derivative is then reacted with 3-methoxyphenylpiperazine to form the piperazine derivative. Finally, the piperazine derivative is reduced with sodium borohydride to form alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride. The overall yield of the synthesis is approximately 10-15%.
Aplicaciones Científicas De Investigación
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride has been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological conditions. It has been shown to enhance cognitive function, improve working memory, and reduce impulsivity in animal models. It has also been used to investigate the role of the D1 receptor in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
Propiedades
Número CAS |
194099-58-6 |
|---|---|
Nombre del producto |
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Fórmula molecular |
C23H29ClN2O3 |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
1-(3-ethyl-1-benzofuran-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-3-19-20-9-4-5-10-22(20)28-23(19)21(26)16-24-11-13-25(14-12-24)17-7-6-8-18(15-17)27-2;/h4-10,15,21,26H,3,11-14,16H2,1-2H3;1H |
Clave InChI |
OFFFKQVXLHVYIQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC(=CC=C4)OC)O.Cl |
SMILES canónico |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC(=CC=C4)OC)O.Cl |
Sinónimos |
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)


![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)



